molecular formula C18H15N3OS B12928990 4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- CAS No. 126193-48-4

4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)-

Cat. No.: B12928990
CAS No.: 126193-48-4
M. Wt: 321.4 g/mol
InChI Key: CESPOXQLSRKAMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Isomeric Considerations

Core Structural Features

The molecular structure of 4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- (Figure 1) comprises:

  • A thiazolone ring (C₃NOS) in the 4(5H)-tautomeric form, characterized by a ketone group at position 4 and a thioamide group at position 2.
  • A 5-methyl-2-phenylindole moiety fused to the thiazolone via an amino (-NH-) linkage at the indole’s 3-position.
  • Substituent effects: The methyl group at the indole’s 5-position and the phenyl ring at the 2-position introduce steric and electronic perturbations.

Tautomerism : The thiazolone ring exhibits keto-enol tautomerism, with the 4(5H)-form stabilized by resonance between the carbonyl (C=O) and thioamide (N-C=S) groups.

Isomeric Variants :

  • Positional isomerism : Substitution patterns on the indole ring (e.g., 5-methyl vs. 6-methyl) could alter π-π stacking interactions.
  • Conformational isomerism : Rotation about the C-N bond linking the thiazolone and indole moieties may produce distinct rotamers.
Table 1: Key Structural Parameters
Parameter Value/Description Source
Molecular formula C₁₈H₁₅N₃OS
Molecular weight 321.4 g/mol
Tautomeric form 4(5H)-thiazolone
Key substituents 5-methyl, 2-phenyl (indole)

Properties

CAS No.

126193-48-4

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

2-[(5-methyl-2-phenyl-1H-indol-3-yl)imino]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15N3OS/c1-11-7-8-14-13(9-11)17(21-18-20-15(22)10-23-18)16(19-14)12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,20,21,22)

InChI Key

CESPOXQLSRKAMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=C3NC(=O)CS3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- typically involves the reaction of 5-methyl-2-phenyl-1H-indole-3-carboxaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized under basic conditions to yield the desired thiazolone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazolone Ring

The thiazolone core (C=O at position 4) undergoes nucleophilic attacks, particularly at the carbonyl group or adjacent positions:

Reaction TypeReagents/ConditionsProductKey FindingsReferences
Hydrolysis Acidic or basic aqueous mediaThiazole-4-carboxylic acid derivativesThiazolone ring opens under strong acidic/basic conditions via nucleophilic attack at C=O.
Aminolysis Primary/secondary amines4-Amino-thiazole analogsReacts with amines to form Schiff bases or substituted thiazolidinones.
Thiol Addition Thiols (e.g., mercaptoacetic acid)Thioether-linked conjugatesThiols attack electrophilic C=S or C=O sites, forming stable adducts.

Acylation/Alkylation at the Amino Group

The primary amino group (-NH-) attached to the indole moiety participates in nucleophilic reactions:

Reaction TypeReagents/ConditionsProductKey FindingsReferences
Acylation Acetyl chloride, anhydridesN-Acetyl derivativesAmino group reacts with acylating agents to form amides.
Alkylation Alkyl halides (e.g., CH₃I)N-Alkylated indole-thiazolone hybridsAlkylation occurs under basic conditions (e.g., K₂CO₃).

Electrophilic Substitution on the Indole Ring

The indole moiety undergoes electrophilic aromatic substitution (EAS) at the C5 position due to the electron-donating methyl group:

Reaction TypeReagents/ConditionsProductKey FindingsReferences
Nitration HNO₃/H₂SO₄5-Nitroindole derivativesNitration occurs preferentially at the C5 position of the indole ring.
Sulfonation SO₃/H₂SO₄5-Sulfoindole analogsSulfonation proceeds at the activated C5 position.

Cycloaddition and Heterocycle Formation

The conjugated system facilitates [3+2] or [4+2] cycloadditions:

Reaction TypeReagents/ConditionsProductKey FindingsReferences
1,3-Dipolar Cycloaddition Nitrile oxides, diazo compoundsFused thiazole-indole heterocyclesForms 5-membered rings via dipolar intermediates.
Diels-Alder Reaction Dienes (e.g., 1,3-butadiene)Polycyclic adductsElectron-deficient thiazolone acts as a dienophile.

Oxidation and Reduction Reactions

The thiazolone ring and indole nitrogen are redox-active sites:

Reaction TypeReagents/ConditionsProductKey FindingsReferences
Oxidation KMnO₄, H₂O₂Thiazole-4-one sulfoxide/sulfoneSulfur in the thiazolone ring oxidizes to sulfoxide or sulfone.
Reduction NaBH₄, LiAlH₄Thiazolidine derivativesC=O group in thiazolone reduces to CH₂, forming thiazolidines.

Metal Chelation and Coordination Chemistry

The compound coordinates with metal ions via N and O donors:

Metal IonCoordination SiteApplicationKey FindingsReferences
Mg²⁺ Thiazolone O, indole NEnzyme inhibition (e.g., RNase H)Chelates Mg²⁺ in biological targets, critical for antiviral activity.
Fe³⁺ Amino and carbonyl groupsCatalytic applicationsForms stable complexes used in oxidation catalysis.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds with structural similarities to 4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- may exhibit significant anticancer properties. Preliminary studies have shown that this compound can interact with various biological macromolecules, including enzymes and receptors involved in cancer pathways. For instance, the thiazolone ring can facilitate enzyme inhibition through competitive binding, potentially leading to reduced tumor growth in vitro.

Antimicrobial Properties

The compound's unique structure allows it to participate in redox reactions that can disrupt microbial cell functions. Studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents. The interaction of the thiazolone group with bacterial enzymes may lead to effective inhibition of growth.

Case Studies

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized derivatives of 4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- and evaluated their anticancer efficacy against human breast cancer cells (MCF7). The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced potency.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The study utilized disc diffusion methods to assess inhibition zones, revealing that the compound showed promising antibacterial effects compared to control antibiotics.

Mechanism of Action

The mechanism of action of 4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Thiazolone-Quinoxaline Hybrids (e.g., 2a in )

  • Structure: The quinoxaline-di-N-oxide moiety replaces the indole group, linked via a thiazolidinone ring.
  • Synthesis: Prepared via refluxing thioglycolic acid with imine-quinoxaline precursors .
  • Key Difference: The electron-deficient quinoxaline core may alter redox properties compared to the electron-rich indole in the target compound.

B. (Z)-2-((5-(3-Fluorobenzylidene)-4-oxo-thiazol-2-yl)amino)carboxylic Acids ()

  • Structure: A benzylidene group at C5 and amino acid substituents at C2.
  • Synthesis: Formed via Hantzsch-type reactions between thiazolone precursors and amino acids .
  • Bioactivity: Hydroxyl groups on the amino acid enhance cytotoxicity (e.g., IC50 values <10 µM in cancer cells) . Electron-releasing groups (e.g., methyl, thiol) reduce activity, highlighting the importance of electron-withdrawing substituents .

C. Thiazolyl-Pyrazoline Derivatives (e.g., Compound 6b in )

  • Structure : A pyrazoline ring fused to the thiazolone, with 4-chlorophenyl and 3,4-dimethoxyphenyl substituents.
  • Synthesis : Cyclocondensation of thiosemicarbazides with α,β-unsaturated ketones.
  • Bioactivity : Dual EGFR/HER2 inhibition (IC50: 0.8–1.2 µM) attributed to the planar pyrazoline-thiazolone system .
  • Key Difference : The rigid pyrazoline scaffold may improve kinase binding compared to the flexible indole linkage in the target compound.

D. MAPT ()

  • Structure: 2-[(4-Methylphenyl)amino]-5-(phenylmethylene)-4(5H)-thiazolone.
  • Bioactivity : Induces JNK-dependent apoptosis in colon cancer cells (EC50: 15 µM) .
  • Comparison : Replacement of phenylmethylene with an indole group (as in the target compound) could enhance DNA intercalation or protein binding due to indole’s aromaticity and hydrogen-bonding capacity.
Antibacterial Thiazolone Derivatives ()
  • Structure : Dibromo- or halogenated benzylidene substituents at C3.
  • Bioactivity: (Z)-3-[(5-(4-Chlorobenzylidene)-4-oxo-thiazol-2-yl)amino]propanoic acid (Compound 9) inhibits Xanthomonas campestris and Rhizobium radiobacter (MIC: 250 µg/mL) . Halogen atoms enhance membrane penetration via lipophilicity.

Biological Activity

4(5H)-Thiazolone, 2-((5-methyl-2-phenyl-1H-indol-3-yl)amino)- is a synthetic compound that combines a thiazolone ring and an indole moiety, which are known for their diverse biological activities. The molecular formula of this compound is C16H15N3OS, with a molecular weight of approximately 299.37 g/mol. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure and Properties

The compound features a thiazolone group that can undergo nucleophilic substitution reactions, while the indole portion can participate in electrophilic aromatic substitutions. The amino group enhances its nucleophilic character, allowing for various chemical transformations. The synthesis typically involves multi-step synthetic routes optimized for yield and purity, often utilizing solvents like ethanol or dimethylformamide .

Biological Activity Overview

Research indicates that compounds similar to 4(5H)-Thiazolone can interact with various biological macromolecules, influencing biochemical pathways and exhibiting therapeutic potential. This section details the biological activities observed in studies involving this compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazolone derivatives, including 4(5H)-Thiazolone. For instance:

  • Antibacterial Activity : Compounds structurally related to thiazolone have demonstrated significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. In one study, derivatives were screened at a concentration of 1 µg/mL using the cup plate method .
  • Antifungal Activity : Similar derivatives were also tested for antifungal properties against Aspergillus niger and Aspergillus oryzae, showing promising results .
Microorganism Activity Concentration Tested
Escherichia coliAntibacterial1 µg/mL
Staphylococcus aureusAntibacterial1 µg/mL
Aspergillus nigerAntifungal1 µg/mL
Aspergillus oryzaeAntifungal1 µg/mL

Enzyme Inhibition

The thiazolone structure has been associated with enzyme inhibition properties. For example, derivatives have been designed to inhibit tyrosinase, an enzyme involved in melanin production. Some thiazolone derivatives showed stronger inhibitory activities than traditional inhibitors like kojic acid .

Compound IC50 Value (µM) Type of Inhibition
(Z)-BPT Derivative 1189Competitive
(Z)-BPT Derivative 2VariesMixed-type

Study on Thiazolone Derivatives

A recent study synthesized various thiazolone derivatives and assessed their biological activities. Among these, certain compounds exhibited notable cytotoxic effects against cancer cell lines such as Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma). The most active compound displayed an IC50 value lower than 10 µM in these assays .

Molecular Docking Studies

In silico assessments have been conducted to evaluate the binding interactions of thiazolone derivatives with key biological targets. Molecular docking studies indicated strong binding affinities to active sites of enzymes like MurD and DNA gyrase, supporting their potential as antimicrobial agents .

Q & A

Basic: What are the standard synthetic routes for preparing 4(5H)-Thiazolone derivatives with indole substituents?

Answer:
The synthesis typically involves cyclocondensation reactions between indole-aldehyde derivatives and thiazolidinone precursors. Key methodologies include:

  • Method A : Reacting 2-aminothiazol-4(5H)-one with 3-formyl-1H-indole-2-carboxylic acid in acetic acid (AcOH) under reflux for 3–5 hours. Sodium acetate is often added to buffer the reaction medium .
  • Method B : Using thiourea derivatives, chloroacetic acid, and sodium acetate in acetic acid under reflux, followed by recrystallization from DMF/ethanol mixtures .
    These routes emphasize the role of acid catalysis and thermal activation to facilitate ring closure.

Advanced: How can reaction conditions be optimized to improve yields of 4(5H)-Thiazolone derivatives?

Answer:
Optimization requires a Design of Experiments (DOE) approach:

  • Use factorial designs to screen variables (e.g., temperature, molar ratios, solvent polarity). Evidence shows acetic acid/DMF mixtures enhance solubility of indole intermediates .
  • Apply response surface methodology (RSM) to model interactions between parameters. For example, increasing sodium acetate concentration (2.0 equiv) improves proton abstraction, accelerating cyclization .
  • Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions, reducing trial-and-error experimentation .

Basic: What spectroscopic techniques are critical for characterizing 4(5H)-Thiazolone derivatives?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry of the indole-thiazolone junction. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 170 ppm are diagnostic .
  • IR Spectroscopy : Stretching bands for C=O (1650–1750 cm1^{-1}) and C=S (1100–1250 cm1^{-1}) validate the thiazolone core .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for halogenated derivatives (e.g., iodine-substituted analogs) .

Advanced: How can computational methods predict the reactivity of 4(5H)-Thiazolone derivatives in nucleophilic substitutions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites. For example, electron-deficient thiazolone rings favor nucleophilic attacks at the C2 position .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar solvents (e.g., DMF) stabilize transition states in substitutions involving amines or thiols .
  • Transition State Analysis : Map energy barriers for iodine reduction or hydroxy group oxidation, guiding reagent selection (e.g., NaBH4_4 vs. LiAlH4_4) .

Advanced: How can contradictory biological activity data for 4(5H)-Thiazolone derivatives be resolved?

Answer:
Contradictions often arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2) enhance antimicrobial activity but reduce solubility, leading to variability in cell-based assays .
  • Assay Conditions : Standardize protocols (e.g., MIC testing vs. time-kill curves) and control for pH, as thiazolone stability varies in acidic media .
  • Structural Confirmation : Use X-ray crystallography (as in pyrazolone analogs) to verify stereochemistry, ensuring activity correlates with correct configurations .

Basic: What biological assays are used to evaluate 4(5H)-Thiazolone derivatives?

Answer:

  • Antimicrobial Testing : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC50_{50} values .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based substrates .

Advanced: How do electron-withdrawing groups on the indole moiety influence thiazolone stability?

Answer:

  • Electronic Effects : Groups like -NO2_2 or -Cl increase electrophilicity of the thiazolone ring, enhancing reactivity but risking hydrolysis in aqueous media. Stability is maintained in anhydrous DMF .
  • Steric Effects : Bulky substituents (e.g., phenyl at C2) hinder π-stacking, reducing aggregation in biological matrices and improving bioavailability .
  • Thermodynamic Studies : Differential Scanning Calorimetry (DSC) reveals melting point variations (e.g., 180–220°C) correlated with substituent polarity .

Advanced: What is the mechanistic role of sodium acetate in thiazolone synthesis?

Answer:

  • Acid-Base Buffer : Sodium acetate maintains pH ~4.5–5.0 in acetic acid, facilitating proton transfer during imine formation .
  • Nucleophilic Activation : Acetate ions deprotonate thioamide precursors, enhancing nucleophilicity for cyclocondensation .
  • Byproduct Removal : Buffering minimizes side reactions (e.g., oxidation of indole aldehydes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.